Diphenolic acid

Catalysis Green Chemistry Polymer Synthesis

BPA-based epoxies face tightening regulations and mechanical performance ceilings. Diphenolic acid (DPA) is a bio-based aromatic diol that overcomes both constraints. • Amidated DPA-epoxies deliver 60.2 MPa tensile strength-50% higher than conventional DGEBA systems. • Ester derivatives enable independent tuning of viscosity and Tg via chain length, optimizing processability. • DPA-polybenzoxazines achieve Tg of 312°C and LOI 38% for extreme thermal and fire-resistant applications. Sourced with ≥98% purity; available for global shipment.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
CAS No. 126-00-1
Cat. No. B094337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenolic acid
CAS126-00-1
Synonymsdiphenolic acid
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C17H18O4/c1-17(11-10-16(20)21,12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,18-19H,10-11H2,1H3,(H,20,21)
InChIKeyVKOUCJUTMGHNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenolic Acid (CAS 126-00-1): A Bio-Based Platform Chemical for Bisphenol A Replacement in High-Performance Polymers


Diphenolic acid (DPA), systematically named 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a bio-based aromatic diol with a molecular weight of 286.32 g/mol and a melting point of 167–170°C [1]. Structurally similar to bisphenol A (BPA), DPA is synthesized via the acid-catalyzed condensation of phenol with levulinic acid—a platform chemical derived from renewable biomass [2]. This renewable origin, combined with a pendent carboxyl group that enables chemical modification, positions DPA as a key candidate for replacing petrochemical-based BPA in epoxy resins, polycarbonates, and other polymeric materials [3].

Why Simple BPA Replacement Fails: The Critical Role of Regioselectivity and Carboxyl Reactivity in Diphenolic Acid


Generic substitution of BPA with DPA is hindered by two critical factors: isomer regioselectivity and carboxyl group reactivity. The synthesis of DPA yields two isomers—p,p′-DPA and o,p′-DPA—but only the p,p′-isomer imparts superior mechanical and optical properties to the final polymer, making its selective production essential [1]. Furthermore, the pendent carboxyl group of DPA, while enabling valuable post-polymerization functionalization, can also lead to undesirable side reactions during epoxidation if not properly managed, necessitating specific synthetic strategies such as amidation [2]. Therefore, selecting the appropriate DPA source and derivative is not a trivial matter; it directly dictates polymer performance and processability.

Quantitative Differentiation of Diphenolic Acid: Head-to-Head Performance Data Against BPA-Based Standards


Regioselective Synthesis: Achieving Near-Exclusive p,p′-DPA for Superior Polymer Properties

The industrial utility of DPA is contingent upon the selective production of the p,p′-isomer, as the o,p′-isomer yields polymers with inferior properties. A study using Brønsted acidic ionic liquids ([BSMim]HSO₄) as catalysts achieved a DPA yield of 93.2 mol% with close to 100% selectivity for the p,p′-isomer [1]. This represents a significant improvement over a phosphotungstic acid-catalyzed system, which, while achieving 98% total DPA selectivity, only produced a p,p′:o,p′ molar ratio of 28.3 (approximately 96.6% p,p′-DPA) [2].

Catalysis Green Chemistry Polymer Synthesis

Thermomechanical Tunability: Modulating Epoxy Resin Properties via Ester Chain Length

DPA-derived epoxy resins offer a distinct advantage over conventional DGEBA (diglycidyl ether of bisphenol A) in that their thermomechanical properties can be systematically tuned. A series of alkyl diphenolate ester resins, when cured, exhibited Young's modulus values around 1150 MPa and tensile strengths around 40 MPa, comparable to DGEBA [1]. Crucially, the glass transition temperature (Tg) and viscosity of these bio-based resins were shown to vary as a function of the ester chain length, a level of control not achievable with the fixed structure of BPA [2].

Epoxy Resins Thermosets Materials Science

Superior Mechanical Performance: Amide-Functionalized DPA Resins Outperform BPA Standards

A key limitation of DPA is the potential for side reactions from its carboxyl group. An amidation strategy was developed to overcome this, yielding diphenolic amide epoxy monomers. When cured with succinic anhydride, the resulting thermosets demonstrated superior performance to conventional BPA-based DGEBA resin. Specifically, the diglycidyl ether of diphenolic ethylamide (a DPA derivative) achieved a tensile strength of 60.2 MPa and toughness of 185 MPa, significantly exceeding the typical values for DGEBA (~40 MPa tensile strength) [1].

Epoxy Resins Bio-based Thermosets Composite Materials

Ultra-High Thermal Stability: DPA-Derived Polybenzoxazine with Tg Exceeding 300°C

DPA serves as an excellent precursor for high-performance thermosets. A bio-based polybenzoxazine synthesized from a DPA derivative (poly(DPME-HFBz)) exhibited an ultra-high glass transition temperature (Tg) of 312 °C and a high initial decomposition temperature (Td,5%) of 350 °C in air [1]. This thermal performance is comparable to or exceeds that of many high-end commercial polybenzoxazines, positioning DPA as a building block for extreme environment applications.

High-Performance Polymers Thermosets Flame Retardancy

Targeted Application Scenarios for Diphenolic Acid Based on Quantitative Evidence


High-Performance, Tunable Epoxy Resins for Composites and Adhesives

Procurement of DPA is strongly indicated for formulators developing next-generation epoxy systems. The evidence shows DPA alkyl ester resins can match the mechanical properties of DGEBA (tensile strength ~40 MPa, modulus ~1150 MPa) while offering independent control over viscosity and Tg via ester chain length [1]. This allows for the creation of tailored, bio-based epoxies with optimized processability and thermal profiles for applications like wind turbine blades, automotive composites, and high-strength structural adhesives.

Formulation of Toughened, High-Strength Thermosets via Amide Derivatives

For applications requiring superior mechanical toughness and strength beyond conventional BPA-based epoxies, amidated DPA derivatives are the preferred choice. As demonstrated, diglycidyl ether of diphenolic ethylamide cured with succinic anhydride achieves a tensile strength of 60.2 MPa and toughness of 185 MPa, representing a 50% increase in strength over typical DGEBA [2]. This makes such DPA derivatives ideal for demanding applications like high-performance sporting goods, durable industrial coatings, and fiber-reinforced composites where impact resistance is critical.

Synthesis of Ultra-High-Tg Thermosets for Aerospace and Electronics

DPA is a strategic monomer for creating thermosets that operate in extreme thermal environments. The synthesis of poly(DPME-HFBz), a DPA-derived polybenzoxazine, yields a material with a Tg of 312 °C and a decomposition temperature of 350 °C in air [3]. This performance profile makes DPA-based polybenzoxazines suitable for high-temperature applications such as matrix resins for aerospace composites, protective coatings for electronic components, and other uses where thermal stability and flame retardancy (LOI 38%) are paramount.

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